molecular formula C8H7NO2S B12821807 3-Methoxy-4-thiocyanatophenol

3-Methoxy-4-thiocyanatophenol

Cat. No.: B12821807
M. Wt: 181.21 g/mol
InChI Key: FIZPVVAFGBDLRR-UHFFFAOYSA-N
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Description

3-Methoxy-4-thiocyanatophenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a thiocyanato group (-SCN) at the fourth position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-thiocyanatophenol typically involves the thiocyanation of 3-methoxyphenol. One common method is the electrophilic thiocyanation using thiocyanogen (SCN₂) or a thiocyanate salt (such as potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxy-4-thiocyanatophenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The thiocyanato group can be reduced to a thiol group (-SH) under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-4-thiocyanatophenol is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiocyanation reactions and their mechanisms .

Biology: It can be used in the design of inhibitors or activators for specific biological pathways .

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-thiocyanatophenol involves its interaction with specific molecular targets. The thiocyanato group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially modulating their activity. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-thiocyanatophenol is unique due to the presence of both methoxy and thiocyanato groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

(4-hydroxy-2-methoxyphenyl) thiocyanate

InChI

InChI=1S/C8H7NO2S/c1-11-7-4-6(10)2-3-8(7)12-5-9/h2-4,10H,1H3

InChI Key

FIZPVVAFGBDLRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)SC#N

Origin of Product

United States

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